molecular formula C7H9BrN2O2 B1603118 methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate CAS No. 1007517-46-5

methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1603118
CAS No.: 1007517-46-5
M. Wt: 233.06 g/mol
InChI Key: HIBCHSRWJQMUTN-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate: is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-bromo-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of the acrylate, forming the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Substituted pyrazole derivatives.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry: Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pyrazole derivatives, which are valuable in the development of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives.

Industry: The compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in the production of polymers, dyes, and other functional materials .

Mechanism of Action

The mechanism of action of methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate depends on its specific applicationThese interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate is unique due to the specific positioning of the bromine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBCHSRWJQMUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629694
Record name Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007517-46-5
Record name Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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